molecular formula C10H21ClN2O2 B1525012 2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride CAS No. 1311316-54-7

2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride

Cat. No. B1525012
M. Wt: 236.74 g/mol
InChI Key: RRPXFRGRISGKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H16N2O2•HCl and a molecular weight of 208.69 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H16N2O2•HCl . This indicates that it contains eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one chloride atom.


Physical And Chemical Properties Analysis

This compound is a solid and should be stored at room temperature . Its molecular weight is 208.69 .

Scientific Research Applications

Anticonvulsant Activity

  • Research on enaminones, structurally related to the compound , shows promising anticonvulsant properties. Such compounds were evaluated using models like the amygdala kindling and maximal electroshock seizures (MES), revealing several analogs with minimal toxicity and effective seizure protection (Scott et al., 1993).

Asymmetric Synthesis

  • Studies on the asymmetric synthesis of α-Amino Acids and α-N-Hydroxyamino Acids from N-Acylbornane-10,2-sultams highlight the application of certain cyclohexane derivatives in creating important building blocks for pharmaceuticals. These syntheses provide pathways to obtain various amino acids, demonstrating the utility of cyclohexane derivatives in medicinal chemistry (Oppolzer et al., 1992).

Hydrogen Bonding and Structure-Activity Relationship

  • The crystal structure analysis of certain anticonvulsant enaminones shows the significance of hydrogen bonding in their activity. Such studies can provide insights into the design of new drugs with enhanced efficacy and reduced side effects (Kubicki et al., 2000).

Polymeric Latexes Preparation

  • The preparation of cationic poly(N-isopropylacrylamide) copolymer latexes using methylene-bisacrylamide and other compounds, demonstrates the application of amino compounds in creating smart materials with potential uses in biomedical engineering and drug delivery systems (Meunier et al., 1995).

properties

IUPAC Name

2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,11)9(14)12-7-3-5-8(13)6-4-7;/h7-8,13H,3-6,11H2,1-2H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPXFRGRISGKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1CCC(CC1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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